Phloroglucinol

Vue d'ensemble

Description

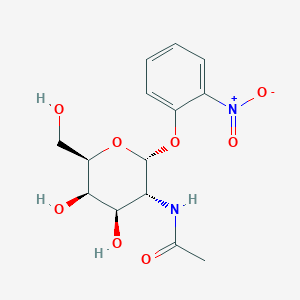

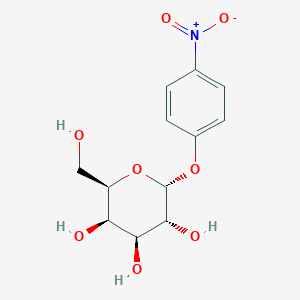

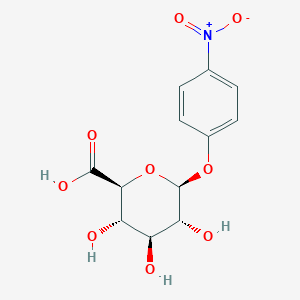

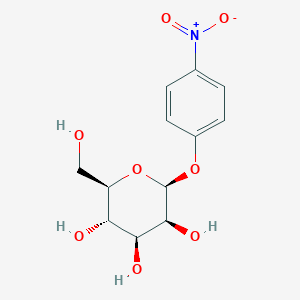

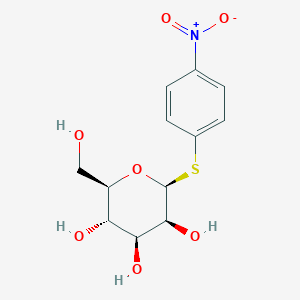

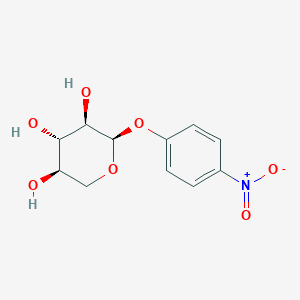

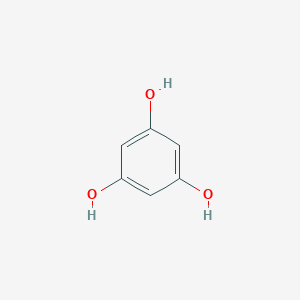

Phloroglucinol is a benzenetriol with hydroxy groups at position 1, 3 and 5. It has a role as an algal metabolite. It is a phenolic donor and a benzenetriol.

This compound has been used in trials studying the diagnostic of Colonoscopy.

This compound is a natural product found in Cytospora ceratosperma, Humulus lupulus, and other organisms with data available.

A trinitrobenzene derivative with antispasmodic properties that is used primarily as a laboratory reagent.

Applications De Recherche Scientifique

Agent neuroprotecteur dans les troubles neurodégénératifs

Le phloroglucinol (PG) a été identifié comme un agent neuroprotecteur prometteur dans la lutte contre les troubles neurodégénératifs . Il a été constaté qu'il joue un rôle important dans le traitement de diverses maladies neurodégénératives telles que la maladie d'Alzheimer (MA), la maladie de Parkinson (MP), la maladie de Huntington (MH) et la sclérose latérale amyotrophique (SLA) . Le PG offre des effets cytoprotecteurs en prévenant la perte de densité des épines dendritiques dans la MA, en réduisant les niveaux de ROS dans la MP et la SLA, et en inhibant la formation d'agrégats amyloïdes dans la MH .

Propriétés anti-inflammatoires et antioxydantes

La recherche a démontré les propriétés diverses du PG, y compris les effets anti-inflammatoires et antioxydants . Ces propriétés en font un métabolite secondaire puissant que l'on trouve dans divers organismes, avec des applications étendues en médecine .

Effets antiviraux et anticancéreux

En plus de ses propriétés anti-inflammatoires et antioxydantes, le PG présente également des effets antiviraux et anticancéreux . Cela en fait un composé polyvalent avec des applications potentielles dans divers domaines de la médecine .

Effets anthelminthiques

Il a été constaté que le PG a des effets anthelminthiques, ce qui signifie qu'il peut être utilisé pour traiter les infections parasitaires par les vers . Cela s'ajoute à la vaste gamme d'applications médicales de ce composé .

Soulagement de la douleur

En milieu clinique, le PG est utilisé pour soulager la douleur en relaxant les systèmes gastro-intestinal, biliaire et urinaire

Mécanisme D'action

Target of Action

Phloroglucinol primarily targets voltage-dependent calcium channels on smooth muscle cells . It also inhibits the action of Catechol-O-Methyl Transferase (COMT) . These targets play a crucial role in muscle contraction and neurotransmitter degradation, respectively.

Mode of Action

This compound interacts with its targets by directly inhibiting voltage-dependent calcium channels on smooth muscle cells . This interaction leads to an antispasmodic effect on smooth muscle and against visceral pain, especially in acute pain . By inhibiting COMT, it induces relaxation of experimental smooth muscular spasms .

Biochemical Pathways

This compound affects several biochemical pathways. It perturbs biochemical functions through stereoselective and site-specific modification of lysines in proteins vital for breast cancer metabolism, including lipid signaling, mitochondrial respiration, and glycolysis . It also plays a role in the lignin biosynthesis pathway , which is crucial for plant growth and development.

Pharmacokinetics

This compound is rapidly and extensively absorbed after oral administration .

Result of Action

This compound has a significant impact at the molecular and cellular levels. It offers cytoprotective effects by preventing dendritic spine density loss in Alzheimer’s disease, reducing ROS levels in Parkinson’s disease and ALS, and inhibiting amyloid aggregate formation in Huntington’s disease . It also exhibits certain antiproliferative activities on cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the hydration state of this compound can affect its properties . The observed differences in the morphology and diffuse scattering effects with growth conditions have been scientifically controversial

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Phloroglucinol interacts with various enzymes, proteins, and other biomolecules. It has been found to have growth-promoting properties, increasing shoot formation and somatic embryogenesis in several horticultural and grain crops . It is also known to act as an auxin synergist or auxin protector .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to offer cytoprotective effects by preventing dendritic spine density loss in Alzheimer’s disease, reducing ROS levels in Parkinson’s disease and ALS, and inhibiting amyloid aggregate formation in Huntington’s disease . It also increases shoot formation and somatic embryogenesis in several horticultural and grain crops .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is a weak triprotic acid and exists in equilibrium with keto tautomers . It also behaves like a benzenetriol as the three hydroxyl groups can be methylated to give 1,3,5-trimethoxybenzene .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It has been shown to protect against synaptic loss in 6-OHDA-lesioned rats’ midbrain, evidenced by enhanced synaptophysin levels . In SH-SY5Y cultures, this compound reduced 6-OHDA cytotoxicity, diminishing ROS, lipid peroxidation, protein carbonylation, and 8-hydroxyguanine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on Parkinson’s disease, this compound treatment led to improved motor performance . In another study, this compound protected against synaptic loss in 6-OHDA-lesioned rats’ midbrain .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a degradation product of phloridzin and has been used in vitro for inducing or improving different plant developmental events . It is also a precursor in the lignin biosynthesis pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to cross the blood-brain barrier, making it accessible to the brain . It is also soluble in diethyl ether, ethanol, and pyridine .

Subcellular Localization

This compound is localized in the extracellular region . It has been shown to be involved in lignin synthesis and stone cell development in pear fruit .

Propriétés

IUPAC Name |

benzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDYQQDYXPDABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048354 | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Discolored by light; [Merck Index] White or cream colored powder; [MSDSonline] Crystallizes in anhydrous or dihydrate form; Sweet tasting crystals; [Ullmann], Solid | |

| Record name | Phloroglucinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10.6 mg/mL at 20 °C | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00016 [mmHg] | |

| Record name | Phloroglucinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-73-6 | |

| Record name | Phloroglucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phloroglucinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phloroglucinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phloroglucinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHLOROGLUCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHD7FFG6YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218.5 °C | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.